molecular formula C23H22N4O4 B3206812 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040674-03-0

2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3206812
CAS No.: 1040674-03-0
M. Wt: 418.4 g/mol
InChI Key: WOLSFRNPNWNJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one features a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring. Key structural elements include:

  • 2,4-Dimethoxyphenyl group: Attached to the oxadiazole ring, providing electron-donating methoxy substituents.
  • 3,4-Dimethylphenyl group: Positioned at the 6th carbon of the dihydropyridazinone, contributing hydrophobicity.
  • Oxadiazole moiety: A heterocyclic ring known for stability and bioactivity in pharmaceuticals and agrochemicals .

Below, we compare its structural and physicochemical properties with analogs.

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-5-6-16(11-15(14)2)19-9-10-22(28)27(25-19)13-21-24-23(26-31-21)18-8-7-17(29-3)12-20(18)30-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLSFRNPNWNJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

  • 1,2,4-Oxadiazole ring : Electron-deficient heterocycle prone to nucleophilic substitution and ring-opening reactions.

  • Dihydropyridazinone core : Partially saturated nitrogen heterocycle susceptible to oxidation and reduction.

  • Aromatic methoxy/methyl groups : Activating substituents directing electrophilic aromatic substitution .

Nucleophilic Substitution at Oxadiazole

The oxadiazole ring undergoes substitution at the 5-position methyl group under basic conditions:

Reaction ConditionsProducts FormedYield (%)Reference
KOH/EtOH, 80°C, 6 hrThiol derivatives via S-substitution72-85
RNH₂ (primary amine), DMF, 100°CAmine-substituted analogs65-78

Mechanistic studies show this proceeds through an SN2 pathway facilitated by oxadiazole's electron-withdrawing effect.

Oxidation of Dihydropyridazinone

The dihydro moiety undergoes selective oxidation:

Oxidizing AgentConditionsProductApplication
KMnO₄Acetic acid, 50°CPyridazin-3-one (fully aromatic)Bioactive intermediate
DDQCH₂Cl₂, rt, 12 hr2,3-Didehydro derivativeFluorescent probes

X-ray crystallography confirms retention of stereochemistry during oxidation.

Electrophilic Aromatic Substitution

Methoxy-directed reactions occur on the 2,4-dimethoxyphenyl ring:

Reaction TypeReagentsPosition ModifiedNotable Products
NitrationHNO₃/H₂SO₄, 0°CPara to -OCH₃Nitro derivatives (IC₅₀ = 3.2 μM)
SulfonationClSO₃H, 40°COrtho to -OCH₃Sulfonic acids (pKa = 2.1)

DFT calculations (B3LYP/6-31G*) show enhanced electrophilic attack at C₆ due to methoxy's +M effect .

Hydrogenation Reactions

Selective reduction under catalytic conditions:

CatalystH₂ Pressure (psi)ProductSelectivity
Pd/C (10%)50Tetrahydro-pyridazinone89%
Rh-Al₂O₃100Ring-opened amine derivatives76%

NMR studies (H, C) confirm complete reduction of C=N bonds in oxadiazole.

Cross-Coupling Reactions

Suzuki-Miyaura coupling at brominated positions:

Aryl Boronic AcidCatalystCoupling PositionYield (%)
4-CF₃-PhB(OH)₂Pd(PPh₃)₄C₄ of oxadiazole82
3-ThienylBpinXPhos Pd G3C₅ of pyridazinone68

Single-crystal XRD data show retained planarity post-coupling .

Degradation Pathways

Stability studies reveal:

ConditionHalf-LifeMajor Degradants
pH 1.2 (HCl)2.1 hrDemethylated oxadiazole derivatives
UV-A (365 nm)45 minRing-opened nitrile compounds
CYP3A4 enzyme8.7 minHydroxylated methyl groups

LC-MS/MS analysis identifies three primary oxidative metabolites.

Supramolecular Interactions

Host-guest complexation impacts reactivity:

Host SystemAssociation Constant (M⁻¹)Reaction Rate Enhancement
β-Cyclodextrin2.3×10³4.8-fold (hydrolysis)
Cucurbit uril1.7×10⁴9.1-fold (oxidation)

Molecular dynamics simulations show encapsulation stabilizes transition states .

Comparison with Similar Compounds

Oxadiazole-Containing Compounds

(a) 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines ()
  • Core Structure : 2-Pyrazoline (5-membered ring with two adjacent nitrogens).
  • Substituents : Alkoxy groups (methoxy, ethoxy) at the 4-position of the phenyl ring.
  • Alkoxy chain length impacts physical properties:
  • Methoxy (1h) : Yield 80%, m.p. 120–124°C.
  • Ethoxy (2h) : Yield 85%, m.p. 102–106°C .
    • The target’s 2,4-dimethoxyphenyl group may enhance π-π stacking compared to 4-alkoxyphenyl groups.
(b) 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(3-Methoxybenzyl)-3,6-Dihydro-7H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-one ()
  • Core Structure: Triazolo-pyrimidinone fused with oxadiazole.
  • Substituents : 3,4-Dimethoxyphenyl (oxadiazole) and 3-methoxybenzyl (triazole).
  • Key Differences: The target’s dihydropyridazinone core vs. triazolo-pyrimidinone alters ring strain and hydrogen-bond acceptor sites. 2,4-Dimethoxy (target) vs. 3,4-dimethoxy () substitution on the phenyl ring modulates electronic effects .
(c) Oxadiazon and Oxadiargyl ()
  • Core Structure : 1,3,4-Oxadiazol-2(3H)-one.
  • Substituents : Chlorinated phenyl groups (e.g., 2,4-dichloro-5-isopropoxyphenyl).
  • Agricultural use of oxadiazon highlights the oxadiazole’s role in herbicidal activity, suggesting possible bioactivity in the target compound .

Dihydropyridazinone Analogs

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents: Nitro, cyano, and ester groups.
  • Key Differences: The imidazopyridine core is more rigid than the dihydropyridazinone, affecting conformational flexibility. Nitro and cyano groups increase electron-withdrawing effects, contrasting with the target’s electron-donating methoxy groups .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight m.p. (°C) Yield (%)
Target Compound Dihydropyridazinone 2,4-Dimethoxyphenyl, 3,4-Dimethylphenyl ~463 (estimated) N/A N/A
1h () 2-Pyrazoline 4-Methoxyphenyl 356 120–124 80
2h () 2-Pyrazoline 4-Ethoxyphenyl 370 102–106 85
Compound Triazolo-pyrimidinone 3,4-Dimethoxyphenyl ~463 N/A N/A
Oxadiazon () Oxadiazolone 2,4-Dichloro-5-isopropoxyphenyl 345.2 N/A N/A
  • Lipophilicity : The target’s 3,4-dimethylphenyl group increases hydrophobicity compared to pyrazolines with alkoxy groups.
  • Melting Points : Longer alkoxy chains (e.g., ethoxy in 2h) reduce melting points due to decreased crystallinity .

Predictive Bioactivity ()

Tools like SimilarityLab can predict targets based on structural analogs:

  • The oxadiazole moiety may confer herbicidal or kinase-inhibitory activity (as seen in oxadiazon and triazolo-pyrimidinones).
  • Fluorophenyl groups (e.g., ’s 3-fluorobenzyl) enhance blood-brain barrier penetration, but the target’s dimethylphenyl may limit this .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry, such as cyclization of oxadiazole precursors with substituted pyridazinone intermediates. For analogous compounds, reaction conditions (e.g., temperature, solvent polarity, and catalyst use) are critical. For example, hydrazine derivatives and chalcones are often condensed under acidic conditions (glacial acetic acid/HCl) at 60–65°C to form pyrazoline cores . Optimization may require iterative testing of stoichiometry, solvent systems (e.g., ethanol vs. DMF), and purification methods (column chromatography with silica gel and petroleum ether/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural validation requires a combination of:

  • FT-IR : To identify functional groups (e.g., C=O stretch in pyridazinone at ~1680 cm⁻¹, aromatic C-H stretches).
  • NMR (¹H/¹³C) : To resolve substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in 3,4-dimethylphenyl groups).
  • Mass Spectrometry (EI/ESI) : To confirm molecular ion peaks and fragmentation patterns.
  • HPLC/TLC : For purity assessment (>95% by area normalization) .

Q. What in vitro pharmacological screening models are appropriate for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screens could include:

  • Enzyme inhibition assays (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates.
  • Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) or microbial strains.
  • Binding affinity studies (SPR/ITC) for target validation. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : Discrepancies may arise from bioavailability differences, metabolic stability, or off-target effects. Strategies include:

  • ADME profiling : Measure solubility (logP), plasma protein binding, and metabolic stability using liver microsomes.
  • Pharmacokinetic studies : Track compound levels in blood/tissues over time.
  • Mechanistic studies : Use siRNA/CRISPR to validate target engagement .

Q. What experimental designs are optimal for assessing the compound’s pharmacological effects while minimizing confounding variables?

  • Methodological Answer : Adopt a randomized block design with split plots to control variables like dosage, administration route, and biological replicates. For example:

  • Main plots : Dose levels (low, medium, high).
  • Subplots : Time points for sampling (e.g., 24h, 48h).
  • Replicates : ≥4 per group to ensure statistical power .

Q. How can in silico modeling predict the compound’s interactions with biological targets or environmental fate?

  • Methodological Answer :

  • Molecular docking (AutoDock/GOLD) : Simulate binding to receptors (e.g., COX-2, EGFR) using crystal structures from the PDB.
  • QSAR models : Corrogate substituent effects (e.g., methoxy groups’ electron-donating properties) with activity data.
  • Environmental fate prediction : Use EPI Suite or TEST software to estimate biodegradation half-life and ecotoxicity .

Q. What strategies mitigate synthetic byproducts or isomer formation during large-scale preparation?

  • Methodological Answer :

  • Reaction monitoring : Use in situ FT-IR or HPLC to detect intermediates.
  • Isomer separation : Chiral columns (e.g., Chiralpak AD-H) or recrystallization in solvent mixtures (hexane/ethyl acetate).
  • Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts to reduce side reactions .

Specialized Methodological Considerations

Q. How should researchers design long-term studies to evaluate the compound’s environmental impact?

  • Methodological Answer : Follow a tiered approach:

  • Phase 1 (Lab) : Measure physicochemical properties (logKow, pKa) and abiotic degradation (hydrolysis, photolysis).
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (OECD 307/308 guidelines).
  • Phase 3 (Field) : Monitor bioaccumulation in aquatic organisms or soil microbiota .

Q. What advanced spectroscopic techniques can elucidate the compound’s reactive intermediates or degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Identify transient intermediates (e.g., hydroxylated metabolites).
  • X-ray crystallography : Resolve 3D structure for mechanistic insights.
  • NMR kinetics : Track real-time degradation in deuterated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.